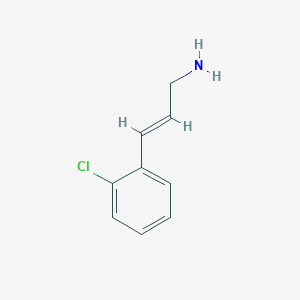![molecular formula C26H36 B12108942 13-Methyl-17-(6-methylheptan-2-yl)-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene](/img/structure/B12108942.png)
13-Methyl-17-(6-methylheptan-2-yl)-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Metil-17-(6-metilheptan-2-il)-11,12,14,15,16,17-hexahidrociclopenta[a]fenantreno es un compuesto orgánico complejo que pertenece a la clase de los ciclopenta[a]fenantrenos. Este compuesto se caracteriza por su intrincada estructura, que incluye múltiples anillos y diversos grupos funcionales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 13-Metil-17-(6-metilheptan-2-il)-11,12,14,15,16,17-hexahidrociclopenta[a]fenantreno generalmente implica múltiples pasos, incluida la formación del núcleo de ciclopenta[a]fenantreno y la introducción de los grupos metil y heptanilo. Las rutas sintéticas comunes pueden incluir:
Reacciones de ciclización: Formación del núcleo de ciclopenta[a]fenantreno a través de reacciones de ciclización.
Alquilación: Introducción de los grupos metil y heptanilo mediante reacciones de alquilación.
Hidrogenación: Reducción de los dobles enlaces para lograr el estado hexahidro.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Se pueden emplear técnicas como reactores de flujo continuo y procesos catalíticos para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
13-Metil-17-(6-metilheptan-2-il)-11,12,14,15,16,17-hexahidrociclopenta[a]fenantreno puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Introducción de grupos funcionales que contienen oxígeno.
Reducción: Eliminación de oxígeno o adición de hidrógeno.
Sustitución: Reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Reactivos como gas hidrógeno con un catalizador de paladio.
Sustitución: Reactivos como halógenos o nucleófilos en condiciones apropiadas.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilo o carbonilo, mientras que la reducción puede producir hidrocarburos completamente saturados.
Aplicaciones Científicas De Investigación
13-Metil-17-(6-metilheptan-2-il)-11,12,14,15,16,17-hexahidrociclopenta[a]fenantreno tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar mecanismos de reacción y metodologías sintéticas.
Biología: Se investiga por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 13-Metil-17-(6-metilheptan-2-il)-11,12,14,15,16,17-hexahidrociclopenta[a]fenantreno implica su interacción con objetivos moleculares y vías específicas. Estas pueden incluir:
Inhibición enzimática: Unión e inhibición de la actividad de ciertas enzimas.
Modulación del receptor: Interacción con receptores celulares para modular las vías de señalización.
Expresión génica: Influencia en la expresión de genes específicos involucrados en varios procesos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- 4,4,8,10,14-Pentametil-17-(4,5,6-trihidroxi-6-metilheptan-2-il)-2,5,6,7,9,15-hexahidro-1H-ciclopenta[a]fenantreno-3,16-diona
- (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((2R,5R)-5,7-Dihidroxiheptan-2-il)-10,13-dimetil-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahidro-1H-ciclopenta[a]fenantreno-3,7,12-triol
Singularidad
13-Metil-17-(6-metilheptan-2-il)-11,12,14,15,16,17-hexahidrociclopenta[a]fenantreno es único debido a su disposición específica de grupos metil y heptanilo, que confieren propiedades químicas y actividades biológicas distintas en comparación con compuestos similares. Su estructura única permite interacciones específicas con objetivos moleculares, lo que lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C26H36 |
|---|---|
Peso molecular |
348.6 g/mol |
Nombre IUPAC |
13-methyl-17-(6-methylheptan-2-yl)-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C26H36/c1-18(2)8-7-9-19(3)24-14-15-25-23-13-12-20-10-5-6-11-21(20)22(23)16-17-26(24,25)4/h5-6,10-13,18-19,24-25H,7-9,14-17H2,1-4H3 |
Clave InChI |
OSWVMWILBNMXPH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3=C2C=CC4=CC=CC=C34)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-5-[(1-ethoxy-1-oxo-3-sulfanylpropan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B12108874.png)
![2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12108875.png)

![2-[(4-methoxyphenyl)amino]-1-phenylEthanone](/img/structure/B12108885.png)


![2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine;hydrochloride](/img/structure/B12108910.png)
![[3'-(Hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate](/img/structure/B12108925.png)
![N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysine-phenylmethyl Ester](/img/structure/B12108927.png)

![4H-furo[3,2-b]indole-2-carboxylic acid methyl ester](/img/structure/B12108936.png)

